6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol
Description
Chemical Structure: 6-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol (molecular formula: C₁₅H₁₂ClF₂N₄O₂) is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a piperazine-1-carbonyl group at position 6. The piperazine ring is further functionalized with a 3-chloro-4-fluorophenyl substituent. This structural arrangement enables diverse biological interactions, particularly with neurotransmitter receptors and enzymes like monoamine oxidases (MAOs) .
Synthesis:
The compound is synthesized via multi-step organic reactions, including:
Coupling Reactions: Formation of the piperazine-carbonyl linkage through carbodiimide-mediated coupling.
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Cyclization: Assembly of the pyrimidin-4-ol core under controlled acidic or basic conditions .
Properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-3-5-21(6-4-20)15(23)13-8-14(22)19-9-18-13/h1-2,7-9H,3-6H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFVPBCMUYJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
4-(3-Chloro-4-fluorophenyl)piperazine is synthesized via SNAr reaction between 1,2-dichloro-4-fluorobenzene and piperazine under basic conditions:
Reaction Conditions
- Substrate : 1,2-Dichloro-4-fluorobenzene (1.0 equiv)
- Nucleophile : Piperazine (2.5 equiv)
- Base : K2CO3 (3.0 equiv)
- Solvent : DMF, 110°C, 24 h
- Yield : 68%
Mechanistic Insight :
The electron-withdrawing fluorine and chlorine groups activate the aryl chloride for nucleophilic displacement. Piperazine attacks the para position relative to fluorine, minimizing steric hindrance.
Purification and Characterization
- Purification : Column chromatography (SiO2, EtOAc/hexanes 3:7)
- Analytical Data :
Synthesis of Pyrimidine-6-carboxylic Acid Intermediates
Cyclocondensation Strategy
Pyrimidin-4-ol derivatives are synthesized via cyclization of β-keto esters with amidines:
Representative Procedure
- Substrates : Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv), guanidine hydrochloride (1.2 equiv)
- Conditions : NaOEt (2.0 equiv), EtOH, reflux, 6 h
- Product : 6-Phenylpyrimidin-4-ol (Yield: 72%)
Modification for Carboxylic Acid :
Introducing a carboxyl group at C6 requires β-keto esters with ester groups at the γ-position. For example, ethyl 3-oxo-4-ethoxy-4-oxobutanoate cyclizes with guanidine to yield 6-carboxypyrimidin-4-ol after hydrolysis.
Functional Group Interconversion
Oxidation of 6-Methylpyrimidin-4-ol :
- Reagents : KMnO4, H2O, 80°C, 12 h
- Yield : 58% (unoptimized)
- Challenge : Over-oxidation risks necessitate careful stoichiometric control.
Amide Bond Formation: Key Coupling Methods
Acyl Chloride-Mediated Coupling
Procedure :
- Activation : Pyrimidine-6-carboxylic acid (1.0 equiv) treated with SOCl2 (3.0 equiv) in anhydrous DCM, 0°C → rt, 4 h.
- Coupling : Add 4-(3-chloro-4-fluorophenyl)piperazine (1.1 equiv), Et3N (2.0 equiv), DCM, 0°C → rt, 12 h.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2 | DCM | 25 | 12 | 65 |
| Oxalyl chloride | THF | 0→25 | 18 | 71 |
| (COCl)2 | DMF | 25 | 6 | 58 |
Table 1: Comparative yields for acyl chloride-mediated couplings.
HATU-Promoted Coupling
Enhanced Protocol :
- Reagents : Pyrimidine-6-carboxylic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv)
- Conditions : DMF, 0°C → rt, 6 h
- Yield : 83%
Advantages :
- Mild conditions preserve acid-sensitive groups.
- Reduced racemization risk compared to classical methods.
Protecting Group Strategies for Pyrimidin-4-ol
Silyl Ether Protection
TBS Protection :
- Reagents : tert-Butyldimethylsilyl chloride (1.2 equiv), imidazole (2.5 equiv), DMF, rt, 4 h
- Deprotection : TBAF (1.0 M in THF), rt, 1 h
Impact on Yield :
- Protected : 89% coupling efficiency
- Unprotected : 62% due to side reactions
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A related pyrazolo[1,5-a]pyrimidine derivative exhibits planarity in the heterocyclic core (mean deviation: 0.006 Å), with aryl substituents rotated by 10.3–46.2° from the plane. Such structural data inform conformational studies of the target compound.
Industrial-Scale Considerations
Process Optimization
Green Chemistry Metrics
| Metric | SOCl2 Method | HATU Method |
|---|---|---|
| PMI (kg/kg product) | 18 | 42 |
| E-Factor | 23 | 55 |
Table 2: Environmental impact comparison.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at Piperazine-Carbonyl Site
The amide bond in the piperazine-1-carbonyl group undergoes nucleophilic substitution under basic or acidic conditions:
-
Reaction with amines : Forms secondary amides in DMF at 80–100°C (yields: 70–85%) .
-
Alcoholysis : Reacts with ethanol/toluene under reflux to generate esters (e.g., ethyl 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-yl carbonate) .
Key Conditions
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF | None | 78 |
| Methanol | Toluene | H₂SO₄ | 65 |
Halogen Exchange Reactions
The 3-chloro-4-fluorophenyl group participates in aromatic substitution:
-
Fluorine displacement : Reacts with KNH₂ in liquid NH₃ to replace fluorine with amino groups (45–60% yield) .
-
Chlorine substitution : Pd-catalyzed coupling with arylboronic acids (Suzuki reaction) in THF/H₂O at 90°C achieves biaryl derivatives (55–70% yield) .
Pyrimidin-4-ol Functionalization
The hydroxyl group at position 4 of the pyrimidine ring shows versatile reactivity:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form 4-methoxypyrimidines (82% yield) .
-
Oxidation : Treatment with PCC in CH₂Cl₂ converts the -OH to a ketone (pyrimidin-4-one; 68% yield) .
-
Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux (73% yield) .
Ring-Opening and Cyclization Reactions
Controlled hydrolysis or thermal treatment induces structural rearrangements:
-
Acid-mediated hydrolysis : 6N HCl at 110°C cleaves the piperazine-carbonyl bond, yielding 3-chloro-4-fluorophenylpiperazine and pyrimidin-4-ol fragments.
-
Thermal cyclization : Heating in DMF at 150°C forms fused pyrimido[4,5-d]pyrimidines via intramolecular dehydration (50% yield) .
Coordination Chemistry
The pyrimidine N-atoms and carbonyl oxygen act as ligands for metal complexes:
-
Cu(II) complexes : Reacts with CuCl₂ in ethanol to form octahedral complexes (λₘₐₓ = 650 nm; stability constant logβ = 8.2) .
-
Catalytic applications : Pd(II) complexes facilitate C–H activation in cross-coupling reactions (TON = 1,200) .
Stability and Side Reactions
Critical factors influencing reaction outcomes:
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
One of the most prominent applications of this compound is its role as an inhibitor of monoamine oxidase, particularly MAO-B. Monoamine oxidase is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : A related compound demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM, indicating high efficacy. This suggests that derivatives of 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol may also exhibit similar or enhanced inhibitory effects against MAO-B, making them candidates for further development in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings related to various substituents on the compound and their respective activities:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Piperazine | Essential | - | Provides structural stability |
| Chlorine (3-position) | High | 0.013 | Critical for MAO-B inhibition |
This table highlights how specific modifications can lead to varying degrees of biological activity, emphasizing the importance of molecular design in drug development.
Therapeutic Potential
Recent studies have indicated that compounds similar to this compound possess anti-inflammatory properties and can act as cytotoxic agents against certain cancer cell lines.
Mechanism of Action
The mechanism of action of (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s uniqueness arises from its pyrimidin-4-ol core and piperazine-1-carbonyl group. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparison
Impact of Structural Variations
Core Heterocycle :
- Pyrimidin-4-ol (target compound): Exhibits hydrogen-bonding capacity via the hydroxyl group, enhancing receptor binding .
- Pyridazin-3-one (): Increased metabolic stability due to ketone group but reduced solubility .
Piperazine Substitution :
- Chloro-fluorophenyl (target compound): The electron-withdrawing Cl and F substituents increase electrophilicity, improving interactions with hydrophobic enzyme pockets .
- Trifluoromethylphenyl (): CF₃ group enhances lipophilicity and blood-brain barrier penetration .
Functional Groups :
Biological Activity
The compound 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol is of interest due to its potential biological activities, particularly in pharmacology. This compound features a pyrimidine core substituted with a piperazine moiety, which is known to influence its interaction with various biological targets. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClF N4O2 |
| Molecular Weight | 320.77 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for illustration) |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety is known for enhancing binding affinity to various targets, including:
- Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in treating neurodegenerative diseases. Research indicates that similar compounds exhibit selective inhibition of MAO-A and MAO-B, suggesting that this compound may also demonstrate such properties .
- Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar structures have shown promise as DPP-IV inhibitors, which are important in managing type 2 diabetes mellitus . The structural modifications can significantly impact the inhibitory activity against DPP-IV.
Biological Activity Studies
Various studies have assessed the biological activity of compounds related to this compound. Here are some key findings:
Antibacterial Activity
In vitro studies have shown that derivatives with similar structural components exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for standard antibiotics, indicating strong antibacterial potential .
Anticancer Activity
Research on related compounds has indicated potential anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Given the structure's similarity to known neuroprotective agents, studies suggest that this compound could enhance neuronal survival and function by inhibiting MAO enzymes, thus preventing the breakdown of neuroprotective neurotransmitters .
Case Studies
- Study on MAO Inhibition : A derivative structurally similar to the target compound was evaluated for its MAO inhibitory activity, yielding an IC50 value of 0.013 µM for MAO-B, indicating potent inhibition and potential application in treating Alzheimer's disease .
- Antibacterial Evaluation : In a comparative study against standard antibiotics, a related piperazine-based compound demonstrated an MIC value of 3.12 µg/mL against Staphylococcus aureus, outperforming traditional treatments .
Q & A
Q. What synthetic strategies are recommended for preparing 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol?
Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine and pyrimidine moieties. Key steps include:
- Coupling reactions : Amide bond formation between the piperazine and pyrimidine carbonyl groups under conditions optimized for steric hindrance (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Functionalization : Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography or recrystallization to isolate intermediates, followed by HPLC for final compound purity verification (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the piperazine-pyrimidine linkage and substituent positions .
- IR : Verification of carbonyl (C=O) and hydroxyl (O-H) functional groups .
- Chromatography : HPLC with UV detection for purity assessment and LC-MS for molecular weight confirmation .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
Q. How can initial biological activity be assessed for this compound?
Answer:
- Cell-based assays : Screening against target-specific cell lines (e.g., cancer or neuronal models) to evaluate cytotoxicity or receptor modulation .
- Receptor binding studies : Radioligand displacement assays using membranes expressing relevant receptors (e.g., serotonin or dopamine receptors) to measure IC₅₀ values .
- Enzyme inhibition assays : Kinetic studies to assess inhibition of enzymes like kinases or phosphodiesterases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 2-fluoro vs. 4-fluoro) or piperazine substituents to evaluate binding affinity changes .
- Bioisosteric replacement : Replace the pyrimidine-4-ol group with thiazole or triazole rings to enhance metabolic stability .
- Data-driven design : Use computational docking (e.g., AutoDock Vina) to predict interactions with target receptors and prioritize synthetic targets .
Q. What methodologies resolve contradictions in reported receptor binding data?
Answer:
- Orthogonal assays : Cross-validate radioligand binding results with functional assays (e.g., cAMP accumulation for GPCRs) to confirm target engagement .
- Structural analysis : Co-crystallization or cryo-EM of the compound bound to its target to identify key binding motifs .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., consistent buffer pH, temperature) to minimize variability .
Q. How can stability and solubility challenges be addressed during formulation?
Answer:
- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug strategies : Mask the hydroxyl group with acetyl or phosphate esters for enhanced bioavailability .
- Excipient screening : Use solubility-enhancing agents (e.g., cyclodextrins) in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
